

Application Notes & Protocols for Preclinical Studies Using Reldesemtiv

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Compound of Interest

Compound Name: CK-2127107

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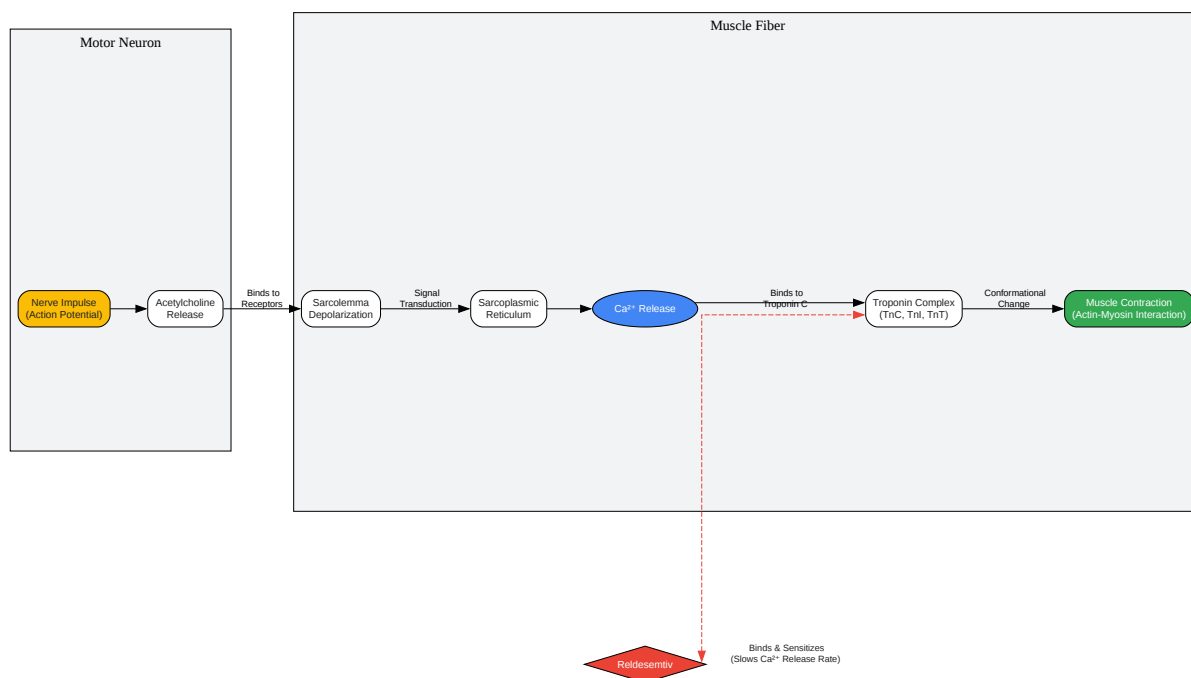
These application notes provide a comprehensive guide for designing and executing preclinical studies to evaluate the efficacy and mechanism of action of Reldesemtiv, a fast skeletal muscle troponin activator (FSTA). The protocols outlined below are based on established methodologies for assessing skeletal muscle function and can be adapted for various animal models of muscle weakness and fatigue.

Introduction to Reldesemtiv

Reldesemtiv (formerly **CK-2127107**) is a second-generation fast skeletal muscle troponin activator (FSTA).[1][2] Its primary mechanism of action involves binding to the fast skeletal muscle troponin complex, which slows the rate of calcium release from troponin C.[3][4][5][6] This action sensitizes the sarcomere to calcium, leading to an increase in muscle force production at submaximal nerve stimulation frequencies, without affecting the kinetics of cross-bridge cycling.[3][7] Preclinical and clinical studies have explored its potential for treating conditions characterized by muscle weakness and fatigue, such as spinal muscular atrophy (SMA) and amyotrophic lateral sclerosis (ALS).[1][8]

Mechanism of Action Signaling Pathway

The diagram below illustrates the molecular mechanism of Reldesemtiv in enhancing muscle contraction.



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Caption: Reldesemtiv enhances muscle contraction by sensitizing the troponin complex to calcium.

Preclinical Experimental Design: Key Considerations

A robust preclinical experimental design is crucial for evaluating the therapeutic potential of Reldesemtiv.

Animal Model Selection

The choice of animal model should align with the clinical indication of interest.

- Spinal Muscular Atrophy (SMA): Hung Li SMA mice are a relevant model, and studies have shown that Reldesemtiv can increase skeletal muscle force in these animals.[3][9]
- General Muscle Fatigue/Weakness: Wistar or Sprague-Dawley rats can be used for in situ muscle function studies.[7]
- Heart Failure-induced Muscle Weakness: Rat models of heart failure have been used to demonstrate improved exercise tolerance with FSTAs.[3]

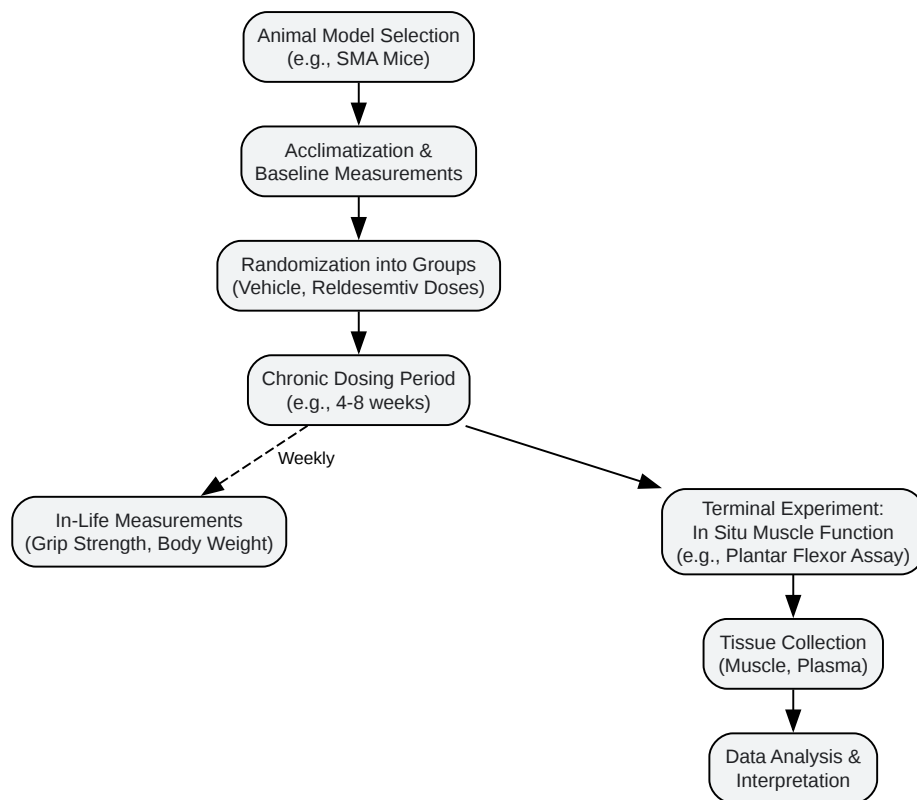
Dosing and Administration

Reldesemtiv is orally bioavailable.[5]

- Route: Oral gavage is the standard administration route in rodent models.
- Vehicle: Formulate in an appropriate vehicle (e.g., 0.5% methylcellulose).
- Dose Range: Dose-ranging studies are essential. Preclinical studies in SMA mouse models have been conducted, and Phase 2 clinical trials in humans have used doses from 150 mg to 450 mg twice daily.[3][5] This clinical data can inform the selection of preclinical dose ranges after appropriate allometric scaling.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study.



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Caption: A standard workflow for a preclinical efficacy study of Reldesemtiv.

Experimental Protocols

Protocol 1: In Situ Muscle Force Measurement in Rats

This protocol is adapted from methods used to assess the potency of FSTAs in preclinical models.[7] It measures isometric muscle force production in response to nerve stimulation.

Objective: To determine the effect of Reldesemtiv on skeletal muscle force and fatigue resistance in situ.

Materials:

- Male Wistar rats (250-350g)

- Reldesemtiv and vehicle
- Anesthetic (e.g., isoflurane)
- Surgical tools
- Force transducer and data acquisition system (e.g., Aurora Scientific Inc.)
- Bipolar stimulating electrode
- 37°C saline drip

Procedure:

- **Animal Preparation:** Anesthetize the rat and maintain anesthesia throughout the procedure. Place the animal on a heated platform to maintain body temperature.
- **Surgical Exposure:** Make an incision in the hindlimb to expose the sciatic nerve and the distal tendon of the extensor digitorum longus (EDL) or tibialis anterior (TA) muscle.
- **Tendon and Nerve Preparation:** Sever the distal tendon and attach it to the lever arm of a force transducer via a silk suture. Carefully isolate the sciatic nerve and place it on a bipolar stimulating electrode.
- **Stabilization:** Securely clamp the knee and ankle to ensure isometric recording conditions.
- **Muscle Viability:** Keep the exposed muscle and nerve moist with a continuous drip of warm (37°C) saline.
- **Optimal Length (Lo):** Determine the optimal muscle length by delivering single supramaximal pulses (twitches) and adjusting the muscle length until maximal twitch tension is achieved.
- **Force-Frequency Protocol:**
 - Administer a single dose of Reldesemtiv or vehicle (e.g., via IV for acute studies or oral gavage for studies requiring absorption).

- After an appropriate absorption period, stimulate the sciatic nerve with a train of pulses at varying frequencies (e.g., 10, 20, 30, 50, 100 Hz). The key hypothesis is that Reldesemtiv will increase force at submaximal frequencies (e.g., 30 Hz).[7]
- Allow sufficient rest (1-2 minutes) between stimulation trains.
- Fatigue Protocol: Induce muscle fatigue by repeated subtetanic stimulation (e.g., 40 Hz trains for 250 ms, repeated every second for 3-5 minutes).
- Data Analysis: Measure peak force at each stimulation frequency and calculate the decline in force over time during the fatigue protocol. Compare results between vehicle and Reldesemtiv-treated groups.

Protocol 2: Efficacy Study in an SMA Mouse Model

This protocol evaluates the long-term effects of Reldesemtiv on muscle function in a disease model.

Objective: To assess if chronic Reldesemtiv treatment improves muscle function and phenotype in Hung Li SMA mice.[9]

Materials:

- Hung Li SMA mice and wild-type littermates
- Reldesemtiv and vehicle
- Oral gavage needles
- Grip strength meter
- Equipment for in vivo plantar flexion assay (as described in Protocol 1, adapted for mice)

Procedure:

- Study Groups: At an appropriate age (e.g., postnatal day 5), randomize SMA mice into treatment groups: Vehicle, Reldesemtiv (low dose), and Reldesemtiv (high dose). Include a wild-type control group.

- Dosing: Administer Reldesemtiv or vehicle daily via oral gavage for the duration of the study (e.g., 8-12 weeks).
- In-Life Assessments (perform weekly):
 - Body Weight: Monitor as an indicator of general health.
 - Grip Strength: Use a grip strength meter to assess forelimb and hindlimb muscle strength.
- Terminal Functional Assessment (at study endpoint):
 - Perform an in vivo plantar flexor assay by stimulating the sciatic nerve and measuring isometric muscle force of the gastrocnemius-soleus-plantaris complex, as described in published studies.[\[9\]](#)
 - Evaluate the force-frequency relationship and resistance to fatigue.
- Ex Vivo Analysis:
 - Collect blood for pharmacokinetic analysis.
 - Harvest and weigh key muscles (e.g., gastrocnemius, tibialis anterior) to assess muscle mass.
- Data Analysis: Compare changes in body weight, grip strength, in vivo muscle force, and muscle mass between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Representative Pharmacokinetic and In Vitro Properties of Reldesemtiv This table contains example data based on properties described in discovery chemistry literature for Reldesemtiv and its analogs.[\[7\]](#)

Parameter	Value	Description
Solubility	~100 μ M (pH 6.8)	Thermodynamic solubility, important for absorption.[7]
Human Plasma Protein Binding	~92% (8% unbound)	The unbound fraction is pharmacologically active.[7]
Human Microsome Clearance	Low-Moderate	Predicts metabolic stability and in vivo half-life.[7]
hERG Inhibition	< 10% at 100 μ M	Low risk of cardiac off-target effects.[7]
PXR Activation	< 20% of Rifampicin	Low potential for drug-drug interactions.[7]

Table 2: Example Preclinical Efficacy Data from an In Situ Rat EDL Muscle Study This table presents hypothetical data illustrating the expected effects of Reldesemtiv.

Parameter (at 30 Hz stimulation)	Vehicle Control	Reldesemtiv (10 mg/kg)	% Change
Peak Isometric Force (mN)	450 \pm 35	675 \pm 48	+50%
Time to Peak Tension (ms)	25.2 \pm 1.8	25.5 \pm 2.1	No significant change
Half-Relaxation Time (ms)	30.1 \pm 2.5	30.8 \pm 2.9	No significant change
Fatigue Index (%)	42 \pm 5%	65 \pm 7%	+55%

(Data are represented as Mean \pm SEM.
Fatigue Index =
(Force at 2 min / Initial Force) * 100)

This data illustrates Reldesemtiv's mechanism of increasing submaximal force and improving fatigue resistance without altering cross-bridge kinetics (indicated by unchanged time to peak tension and relaxation time).[7]

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